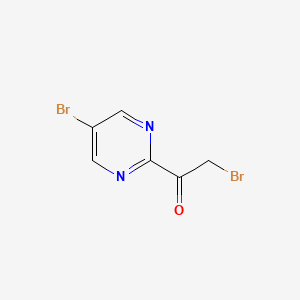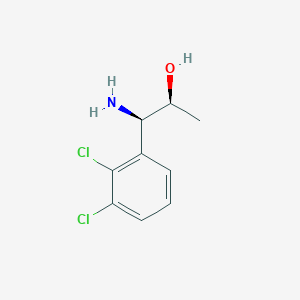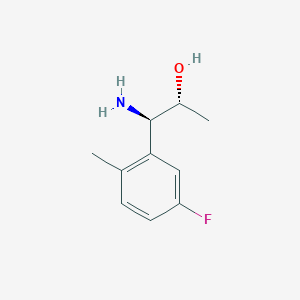![molecular formula C24H24N2O8S B13032532 (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid is a complex organic molecule that combines a naphthyridine derivative with a naphthalene sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the methoxyethoxy group and the propanoic acid side chain. The final step involves the sulfonation of the naphthalene ring to introduce the sulfonic acid group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Quality control measures, including HPLC and NMR spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The naphthyridine ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: The methoxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the naphthyridine ring, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and naphthalene sulfonic acids. Examples include:
- Naphthyridine-2-carboxylic acid
- Naphthalene-1-sulfonic acid
- 2-Methoxyethoxy-naphthyridine derivatives
Uniqueness
What sets (2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid apart is its combination of a naphthyridine core with a naphthalene sulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H24N2O8S |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2R)-2-[3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6-yl]propanoic acid;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H16N2O5.C10H8O3S/c1-9(14(18)19)16-4-3-12-11(13(16)17)7-10(8-15-12)21-6-5-20-2;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h3-4,7-9H,5-6H2,1-2H3,(H,18,19);1-7H,(H,11,12,13)/t9-;/m1./s1 |
InChI Key |
ZQZRVQCNOYBPQN-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1C=CC2=C(C1=O)C=C(C=N2)OCCOC.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C(C1=O)C=C(C=N2)OCCOC.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


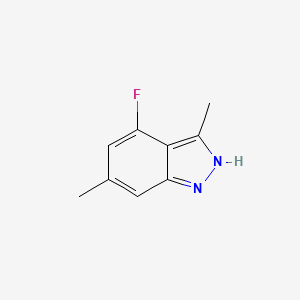

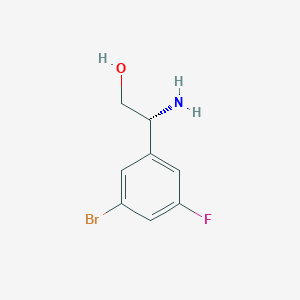
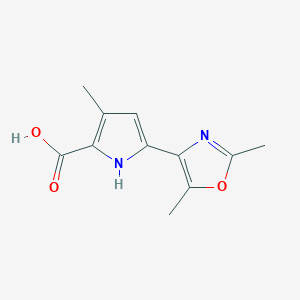
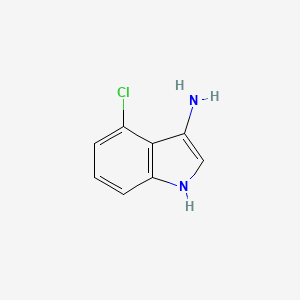
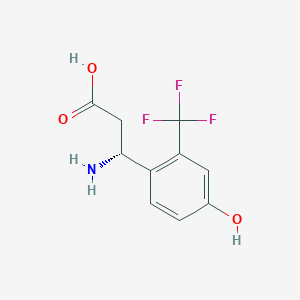
![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
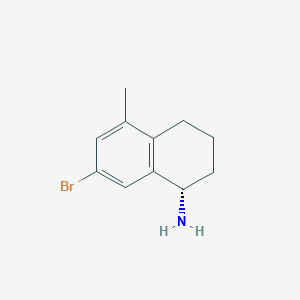
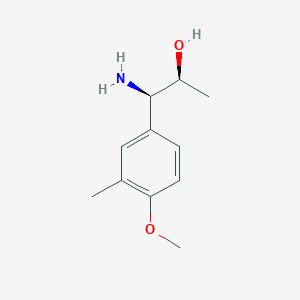
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
